molecular formula C21H24F2N6O B6455153 2-{5-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-ethyl-1H-1,3-benzodiazole CAS No. 2548992-80-7

2-{5-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-ethyl-1H-1,3-benzodiazole

Cat. No.: B6455153
CAS No.: 2548992-80-7
M. Wt: 414.5 g/mol
InChI Key: HSPWGFYRFSMWLQ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a difluoromethyl group, a pyrazole ring, a carbonyl group, a pyrrole ring, and a benzodiazole ring. These functional groups could potentially contribute to the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The difluoromethyl group could add electron-withdrawing character, potentially affecting the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the carbonyl group could undergo nucleophilic addition reactions, while the pyrazole and pyrrole rings might participate in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple rings could increase its rigidity and potentially its boiling point. The difluoromethyl group could increase its polarity, potentially affecting its solubility in different solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets. If it’s a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .

Future Directions

The study and application of this compound could potentially be a fruitful area of research, given its complex structure and the presence of several functional groups. It could be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

Properties

IUPAC Name

[3-(difluoromethyl)-1-methylpyrazol-4-yl]-[2-(1-ethylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F2N6O/c1-3-29-17-7-5-4-6-16(17)24-21(29)28-10-13-8-27(9-14(13)11-28)20(30)15-12-26(2)25-18(15)19(22)23/h4-7,12-14,19H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPWGFYRFSMWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=CN(N=C5C(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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